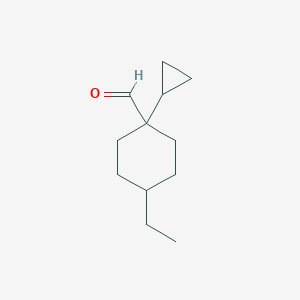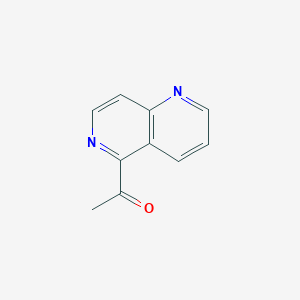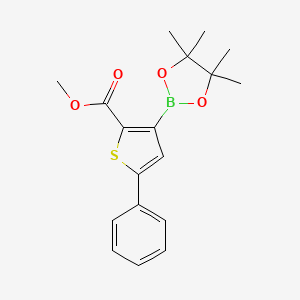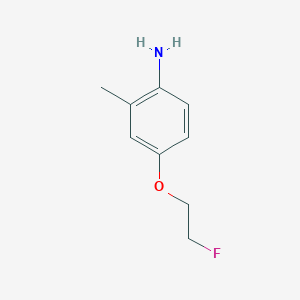
4-(2-Fluoroethoxy)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoroethoxy)-2-methylaniline is an organic compound with the molecular formula C9H12FNO. It consists of a benzene ring substituted with a fluoroethoxy group at the para position and a methyl group at the ortho position relative to the amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethoxy)-2-methylaniline typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to form 2-nitrotoluene.
Reduction: The nitro group in 2-nitrotoluene is reduced to form 2-methylaniline.
Fluoroethoxylation: 2-methylaniline undergoes a nucleophilic substitution reaction with 2-fluoroethanol in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Fluoroethoxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluoroethoxy group can be reduced under specific conditions.
Substitution: The amino group can participate in acylation, alkylation, and condensation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acylation can be carried out using acyl chlorides, while alkylation can be performed using alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced fluoroethoxy derivatives.
Substitution: Formation of acylated or alkylated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoroethoxy)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for drug discovery due to the presence of the aniline group, which is common in biologically active molecules.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biological Research: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Fluoroethoxy)-2-methylaniline involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: Used as a PET tracer for detecting pathological aggregates in Alzheimer’s disease.
4-Bromo-2-(4-chlorophenyl)-1-((2-fluoroethoxy)methyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile: Exhibits insecticidal and acaricidal activities.
Lobelane analogues containing 4-hydroxy and 4-(2-fluoroethoxy) groups: Show selectivity for VMAT2 versus DAT.
Uniqueness
4-(2-Fluoroethoxy)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its fluoroethoxy group provides a point of attachment for further functionalization, enhancing its potential in drug discovery and material science.
Eigenschaften
Molekularformel |
C9H12FNO |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
4-(2-fluoroethoxy)-2-methylaniline |
InChI |
InChI=1S/C9H12FNO/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5,11H2,1H3 |
InChI-Schlüssel |
GRNURYYZWVWFHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCCF)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


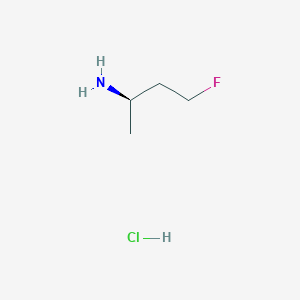
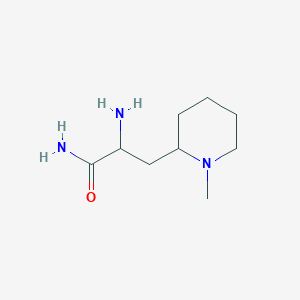
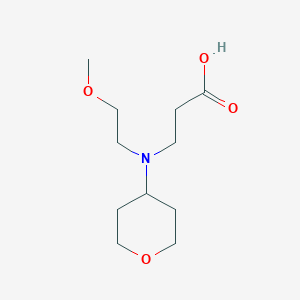
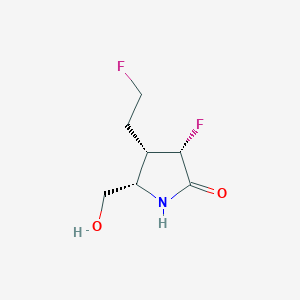


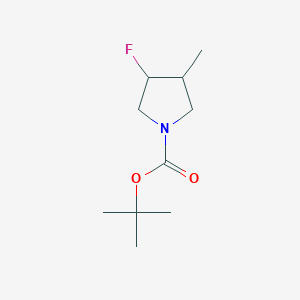
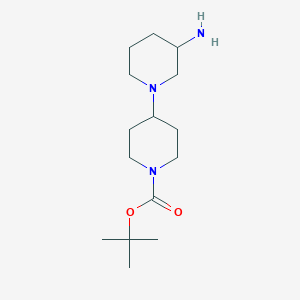
![tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13332812.png)
![(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13332817.png)
